molecular formula C25H26F6N2O2 B12831465 (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B12831465
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-UHFFFAOYSA-N
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Description

The compound "(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one" (hereafter referred to as Compound I) is a diazaspirodecan-2-one derivative with a complex stereochemical profile. It features a 1,7-diazaspiro[4.5]decan-2-one core substituted with a phenyl group at the 8-position and a bis(trifluoromethyl)phenyl-ethoxymethyl moiety. The stereochemistry is critical, with (5S,8S) and (1R) configurations ensuring its biological specificity .

Compound I was first disclosed in U.S. Pat. No. 7,049,320 (2006) and further developed as pharmaceutical salts, including hydrochloride and tosylate forms, to enhance stability and bioavailability. These salts are formulated into granular compositions, often encapsulated in gelatin for therapeutic delivery .

Properties

IUPAC Name

8-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSJYGQAIEMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Functional Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Final Assembly: The final step involves the coupling of the spirocyclic core with the phenyl and diazaspiro groups, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Structural Features

FeatureDescription
Spirocyclic StructureContains a spiro connection between rings
Nitrogen AtomsPresent in the diazaspiro framework
Trifluoromethyl GroupEnhances lipophilicity and biological activity

Therapeutic Potential

Preliminary studies suggest that compounds with structural similarities to (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
  • Anticancer Properties : Research indicates potential as an anticancer agent through mechanisms involving apoptosis induction.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for determining the safety and efficacy of this compound in clinical settings. Interaction studies are essential for elucidating how this compound interacts with biological systems, which can inform its therapeutic use.

Pharmaceutical Formulations

The compound has been explored for its potential as a pharmaceutical agent, particularly in formulations aimed at treating conditions such as:

  • Nausea and vomiting (CINE)
  • Motion sickness
  • Morning sickness

These applications are supported by patents detailing formulations that combine this compound with other agents like 5HT3 receptor antagonists to enhance therapeutic efficacy.

Case Study 1: Anticancer Activity

A study focusing on structurally similar compounds demonstrated their ability to induce apoptosis in cancer cell lines. The unique trifluoromethyl substitution was found to enhance cytotoxicity compared to non-substituted analogs.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition revealed that compounds with similar diazaspiro frameworks effectively inhibited specific enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one

This compound (hereafter Compound II ) shares a diazaspiro[4.5]decan core but differs in substituents and nitrogen positioning. Key distinctions include:

  • Substituents : A 3,5-difluorophenyl group replaces the bis(trifluoromethyl)phenyl moiety, reducing electron-withdrawing effects.
  • Nitrogen Positions : The diazaspiro ring has 6,9-nitrogen placement versus 1,7 in Compound I, altering conformational flexibility.

Zygocaperoside and Isorhamnetin-3-O-glycoside

Isolated from Zygophyllum fabago roots, these glycosides (hereafter Compounds III–IV) are structurally distinct but provide context for spirocyclic isolation methodologies. Their elucidation via UV/NMR spectroscopy (Tables 1–2 in ) highlights comparative analytical approaches, though their biological targets diverge from diazaspirodecanones .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Analysis of Compound I and Key Analogues

Parameter Compound I Compound II Compounds III–IV
Molecular Formula C₃₀H₂₇F₆N₂O₂ C₁₅H₁₈F₂N₂O C₃₅H₅₄O₁₃ (Zygocaperoside)
Molecular Weight ~594.55 g/mol 280.31 g/mol ~682.78 g/mol
Core Structure 1,7-Diazaspiro[4.5]decan-2-one 6,9-Diazaspiro[4.5]decan-10-one Triterpenoid glycoside
Key Substituents Bis(trifluoromethyl)phenyl-ethoxymethyl, phenyl 3,5-Difluorophenyl, methyl Sugar moieties, hydroxyl groups
Stereochemistry (5S,8S,1R) specified Not specified Chiral centers in glycosidic linkages
Pharmaceutical Salts Hydrochloride, tosylate (enhanced solubility) None reported None reported
Therapeutic Potential Implied receptor modulation (patent data) Undisclosed Antioxidant, anti-inflammatory

Structural and Functional Insights

Electron-Withdrawing Groups :

  • Compound I’s bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to Compound II’s difluorophenyl group. This may improve blood-brain barrier penetration or target affinity .

Diazaspiro Ring Positioning :

  • The 1,7-diazaspiro configuration in Compound I likely imposes distinct conformational restraints versus the 6,9-diazaspiro in Compound II, affecting binding to enzymes or receptors.

Salt Formulations :

  • Compound I’s hydrochloride and tosylate salts address solubility challenges, a formulation advantage absent in Compound II and Compounds III–IV .

Stereochemical Specificity :

  • Compound I’s defined stereochemistry contrasts with Compound II’s unspecified configuration, underscoring the former’s optimized design for therapeutic efficacy .

Biological Activity

The compound (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a diazaspiro framework that incorporates both nitrogen and carbon atoms, with a distinctive trifluoromethyl-substituted phenyl group. The molecular formula is C27H32F6N2O5SC_{27}H_{32}F_6N_2O_5S . The trifluoromethyl group may enhance lipophilicity and bioavailability, making it an interesting candidate for pharmacological research.

Mechanisms of Biological Activity

Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities. The following mechanisms have been proposed for (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one:

  • Receptor Interaction : It is hypothesized that the compound may interact with neurokinin receptors, similar to other compounds like Aprepitant, which is known to inhibit substance P on NK-1 receptors .
  • Enzyme Inhibition : The structural similarity to other diazaspiro compounds suggests potential enzyme inhibition activity .

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ASpirocyclic structure with nitrogen atomsAntimicrobial
Compound BTrifluoromethyl group with phenolic hydroxylAnticancer
Compound CSimilar diazaspiro frameworkEnzyme inhibition

What distinguishes (5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one is its specific combination of structural features that may enhance its biological activity compared to these compounds .

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. Notable findings include:

  • Antitumor Activity : In vitro studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines .
  • Neuroprotective Effects : Animal models have indicated potential neuroprotective effects against conditions such as intracerebral hemorrhage .

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